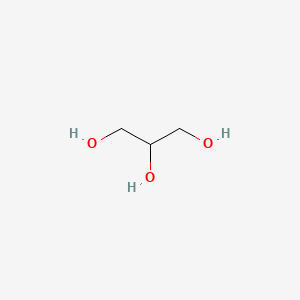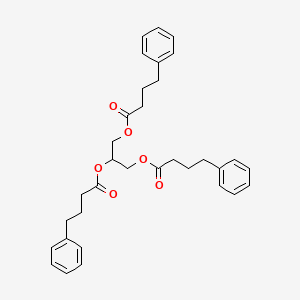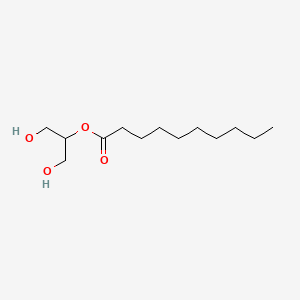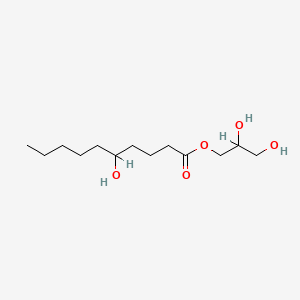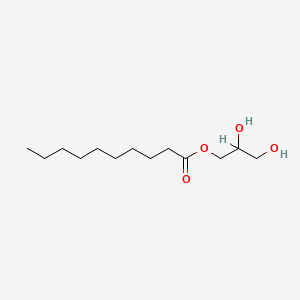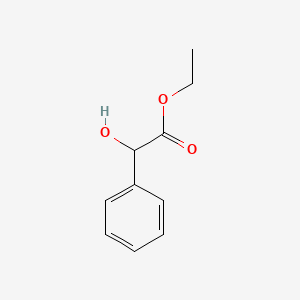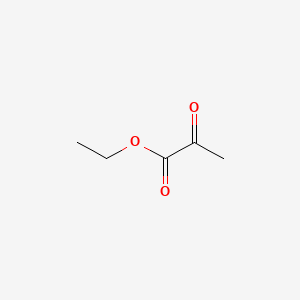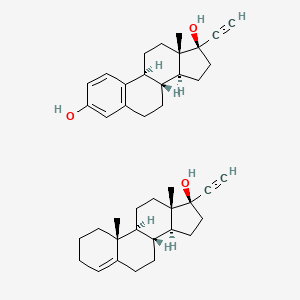
二丙酸依米多卡
描述
Imidocarb dipropionate is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infections caused by protozoa . It is chemically described as N,N’-bis [3- (4,5-dihydro-1 H -imidazol-2-yl)-phenyl]urea dipropionate and has a molecular weight of 496.6 .
Molecular Structure Analysis
The molecular formula of Imidocarb dipropionate is C25H32N6O5 . It belongs to the class of organic compounds known as n-phenylureas, which are compounds containing a N-phenylurea moiety, structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Chemical Reactions Analysis
Imidocarb dipropionate has been studied for its stability under various conditions. For instance, it has been found to degrade under acid, alkaline, and oxidative stress conditions .
Physical And Chemical Properties Analysis
Imidocarb dipropionate has a water solubility of 0.138 mg/mL . It has a logP of 2.16 according to ALOGPS and 1.23 according to Chemaxon . The compound has a pKa (Strongest Acidic) of -5.3 and a pKa (Strongest Basic) of 15 .
科学研究应用
Veterinary Medicine: Treatment of Babesiosis
Imidocarb dipropionate is widely used in veterinary medicine as an antiprotozoal agent. It is particularly effective for the treatment of Babesia infections, commonly known as babesiosis, in animals. Babesiosis is a malaria-like parasitic disease caused by infection with Babesia, a genus of Apicomplexa. Imidocarb dipropionate works by interfering with the parasites’ nucleic acid metabolism, leading to their elimination from the host animal .
Chemoprophylaxis in Cattle
A preventive strategic control program involving imidocarb dipropionate can be used to prevent cattle tick fever. This method, known as chemoprophylaxis, involves administering imidocarb dipropionate to weaned dairy heifers to protect them against Rhipicephalus microplus ticks and the agents they carry that cause tick fever .
Anaplasmosis Treatment
Imidocarb dipropionate is also used to treat anaplasmosis, a worldwide hemolytic disease in cattle caused by the gram-negative obligatory intracellular bacterium Anaplasma phagocytophilium. The drug’s action mechanism helps in controlling this bacterial infection by affecting the parasite’s survival within the host’s red blood cells .
Canine Infection Treatment
In canine medicine, imidocarb dipropionate has been used to treat dogs naturally infected with Babesia microti-like organism (Bml). It is administered subcutaneously and has shown efficacy in clearing the infection when given in appropriate dosages .
作用机制
Target of Action
Imidocarb dipropionate is primarily used as an antiprotozoal agent in veterinary medicine for the treatment of infections with Babesia and other parasites . The primary targets of Imidocarb dipropionate are these parasites, particularly those that depend on host glucose for aerobic glycolysis .
Mode of Action
It appears that imidocarb dipropionate acts directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . It has been proposed that Imidocarb dipropionate interferes with the production and/or utilization of polyamines , or prevents the entry of inositol into the erythrocyte containing the parasite .
Biochemical Pathways
The antiprotozoan activity of Imidocarb dipropionate is derived from the carbanilide acting on the glycolysis of the parasite . This action results in hypoglycemia in the host, affecting parasites like Babesia and trypanosomes that depend on host glucose for aerobic glycolysis . There is also a selective blocking effect on the replication of the quinetoplastic DNA of the parasite .
Pharmacokinetics
Pharmacokinetic studies have shown that Imidocarb dipropionate has a long duration of activity, a result of it binding to plasma and tissue protein . Imidocarb dipropionate is poorly absorbed when administered orally . Studies have demonstrated that kidney and liver are the target organs, with Imidocarb dipropionate having the greatest affinity for the kidney in rats and the liver in dogs . Imidocarb dipropionate is slowly excreted, with less than half the dose excreted by 10 days post-dosing . The main route of excretion is via the urine .
Result of Action
The result of Imidocarb dipropionate’s action is the alteration in the number and size of nuclei and changes in the morphology (vacuolation) of the cytoplasm of the parasite . This leads to the death of the parasite and the subsequent control of the infection.
Action Environment
The action of Imidocarb dipropionate can be influenced by environmental factors. For example, studies have shown that Imidocarb dipropionate can pass the placental barrier . Also, detectable amounts of Imidocarb dipropionate were found in all major tissues up to four weeks after intramuscular injection . These findings suggest that the distribution and action of Imidocarb dipropionate can be influenced by the physiological environment of the host animal.
安全和危害
Imidocarb dipropionate is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised not to eat, drink or smoke when using this product .
属性
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQXWSHYUHHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046604 | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidocarb dipropionate | |
CAS RN |
55750-06-6 | |
| Record name | Imidocarb dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



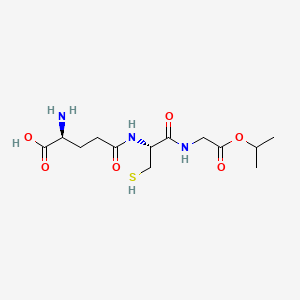
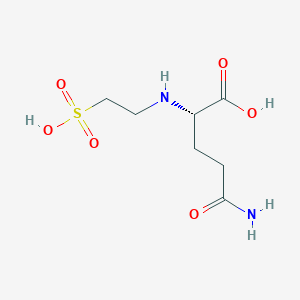
![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)
